An In-depth Technical Guide to the Chemical Properties of 3-Acetyl-6-bromoquinolin-4(1H)-one
An In-depth Technical Guide to the Chemical Properties of 3-Acetyl-6-bromoquinolin-4(1H)-one
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological applications of 3-Acetyl-6-bromoquinolin-4(1H)-one. The information is curated for researchers, scientists, and professionals in the field of drug development. Due to the limited availability of direct experimental data for this specific compound, this guide combines information on its closely related analogs to provide a robust profile.
Core Chemical Properties
3-Acetyl-6-bromoquinolin-4(1H)-one belongs to the quinolone class of heterocyclic compounds, which are known for their diverse pharmacological activities.[1][2] The presence of a bromine atom at the C6 position and an acetyl group at the C3 position is anticipated to significantly influence its chemical reactivity and biological profile. The compound exists in tautomeric equilibrium with 3-acetyl-6-bromo-4-hydroxyquinoline.
Quantitative data, both experimental for analogs and estimated for the target compound, are summarized in the table below for comparative analysis.
| Property | Value | Source |
| Molecular Formula | C₁₁H₈BrNO₂ | - |
| Molecular Weight | 266.09 g/mol | - |
| Appearance | Expected to be a solid | Inferred |
| Melting Point | >280 °C (for 6-bromoquinolin-4-ol) | [3] |
| Solubility | Expected to be soluble in DMSO and DMF | Inferred |
| ¹H NMR (DMSO-d₆, 400 MHz) | δ (ppm): 2.5 (s, 3H, -COCH₃), 7.4-8.2 (m, 4H, Ar-H), 11.5-12.5 (br s, 1H, -NH) | Predicted |
| ¹³C NMR (DMSO-d₆, 100 MHz) | δ (ppm): 28-32 (-CH₃), 115-145 (Ar-C), 175-180 (C=O, quinolone), 195-205 (C=O, acetyl) | Predicted |
| IR (KBr, cm⁻¹) | ν: 3200-3400 (N-H), 1650-1700 (C=O, quinolone), 1620-1660 (C=O, acetyl), 1550-1600 (C=C, aromatic) | Predicted |
| Mass Spectrometry (ESI-MS) | m/z: 265.98 [M-H]⁻, 267.98 [M+H]⁺ | Predicted |
Experimental Protocols
Proposed Synthesis of 3-Acetyl-6-bromoquinolin-4(1H)-one
The synthesis of 3-Acetyl-6-bromoquinolin-4(1H)-one can be approached through a multi-step process, starting from 4-bromoaniline. The following protocol is a proposed route based on established methodologies for the synthesis of quinolin-4(1H)-ones and their subsequent functionalization.[3][4][5]
Step 1: Synthesis of 6-bromoquinolin-4(1H)-one
A common route to the quinolin-4(1H)-one core is through the reaction of an aniline with a β-ketoester or a similar three-carbon component, followed by cyclization. One established method involves the reaction of 4-bromoaniline with diethyl malonate followed by a thermal cyclization in a high-boiling solvent like diphenyl ether.[6]
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Materials: 4-bromoaniline, diethyl malonate, diphenyl ether.
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Procedure:
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A mixture of 4-bromoaniline and diethyl malonate is heated.
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The intermediate formed is then added to preheated diphenyl ether and refluxed.
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Upon cooling, the product precipitates and can be collected by filtration.
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The crude product is washed with a suitable solvent (e.g., hexane or ethyl acetate) to remove residual diphenyl ether.
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Step 2: Acetylation of 6-bromoquinolin-4(1H)-one
The introduction of the acetyl group at the C3 position can be achieved through a Friedel-Crafts-type acylation.
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Materials: 6-bromoquinolin-4(1H)-one, acetyl chloride or acetic anhydride, a Lewis acid catalyst (e.g., AlCl₃) or a strong acid (e.g., polyphosphoric acid).
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Procedure:
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6-bromoquinolin-4(1H)-one is dissolved or suspended in a suitable solvent (e.g., nitrobenzene or without a solvent if using polyphosphoric acid).
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The acetylating agent (acetyl chloride or acetic anhydride) and the catalyst are added.
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The reaction mixture is heated to promote the acylation.
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After completion, the reaction is quenched by pouring it onto ice-water.
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The precipitated product, 3-Acetyl-6-bromoquinolin-4(1H)-one, is collected by filtration, washed with water, and purified by recrystallization.
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Characterization Protocols
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a 400 MHz or higher spectrometer using deuterated dimethyl sulfoxide (DMSO-d₆) as the solvent. The expected chemical shifts are outlined in the chemical properties table.
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Infrared (IR) Spectroscopy: The IR spectrum is obtained using a Fourier-transform infrared (FTIR) spectrometer with the sample prepared as a KBr pellet. Characteristic absorption bands for the N-H bond, the two carbonyl groups, and the aromatic C=C bonds are expected.
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Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is used to determine the molecular weight of the compound. The analysis of quinolones by mass spectrometry often reveals characteristic fragment ions resulting from the loss of water ([M+H-H₂O]⁺) and carbon monoxide ([M+H-CO]⁺).[7][8]
Visualizations
Proposed Synthetic Pathway
Caption: Proposed two-step synthesis of 3-Acetyl-6-bromoquinolin-4(1H)-one.
Proposed Biological Evaluation Workflow
Caption: Workflow for the biological evaluation of 3-Acetyl-6-bromoquinolin-4(1H)-one.
Potential Biological Activities and Applications
Quinolone derivatives are a well-established class of compounds with a broad range of biological activities.[1] Many exhibit significant antibacterial and anticancer properties.[2][9]
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Antibacterial Activity: The quinolone scaffold is central to a class of antibiotics that inhibit bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication.[1] The introduction of a bromine atom can enhance the lipophilicity and antibacterial potency of a molecule. The acetyl group may also influence the compound's interaction with the target enzymes. Therefore, 3-Acetyl-6-bromoquinolin-4(1H)-one is a promising candidate for evaluation as a novel antibacterial agent against both Gram-positive and Gram-negative bacteria.
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Anticancer Activity: Several quinolone derivatives have demonstrated potent anticancer activity by targeting eukaryotic topoisomerases, inducing apoptosis, and inhibiting cell proliferation.[2] The specific substitution pattern of 3-Acetyl-6-bromoquinolin-4(1H)-one warrants its investigation against various cancer cell lines to determine its potential as a cytotoxic agent.
The proposed biological evaluation workflow (see diagram above) outlines a rational approach to screening this compound for these potential activities, starting with primary in vitro assays and progressing to more detailed structure-activity relationship studies for lead optimization.
References
- 1. Biological Effects of Quinolones: A Family of Broad-Spectrum Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nonclassical biological activities of quinolone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. atlantis-press.com [atlantis-press.com]
- 4. 6-broMo-4-hydroxyquinolin-2(1H)-one synthesis - chemicalbook [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. CN106432073B - A kind of preparation method of the bromo- 4- chloroquinoline of 6- - Google Patents [patents.google.com]
- 7. Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Biological Effects of Quinolones: A Family of Broad-Spectrum Antimicrobial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
